Cas no 27414-25-1 (1H-Indazole-1-ethanol,6-nitro-)
1H-Indazole-1-ethanol,6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-1-ethanol,6-nitro-
- 2-(6-nitroindazol-1-yl)ethanol
- 1H-Indazole-1-ethanol,6-nitro
- DTXSID50296138
- NSC-107944
- 2-(6-nitro-1H-indazol-1-yl)-1-ethanol
- 27414-25-1
- FA-0819
- 2-(6-nitro-1h-indazol-1-yl)ethanol
- MFCD12186707
- NSC107944
- AKOS009561307
- 2-(6-nitro-1H-indazol-1-yl)ethan-1-ol
-
- MDL: MFCD12186707
- Inchi: 1S/C9H9N3O3/c13-4-3-11-9-5-8(12(14)15)2-1-7(9)6-10-11/h1-2,5-6,13H,3-4H2
- InChI Key: HMSWPUPFIDHGQF-UHFFFAOYSA-N
- SMILES: OCCN1C2C=C(C=CC=2C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 207.06400
- Monoisotopic Mass: 207.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 83.9Ų
Experimental Properties
- Density: 1.49
- Boiling Point: 416.6°Cat760mmHg
- Flash Point: 205.7°C
- Refractive Index: 1.68
- PSA: 83.87000
- LogP: 1.46000
1H-Indazole-1-ethanol,6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB344758-100 mg |
2-(6-Nitro-1H-indazol-1-yl)-1-ethanol; . |
27414-25-1 | 100MG |
€208.80 | 2022-06-10 | ||
| abcr | AB344758-500mg |
2-(6-Nitro-1H-indazol-1-yl)-1-ethanol, 90%; . |
27414-25-1 | 90% | 500mg |
€678.60 | 2025-02-13 | |
| abcr | AB344758-1g |
2-(6-Nitro-1H-indazol-1-yl)-1-ethanol, 90%; . |
27414-25-1 | 90% | 1g |
€1312.80 | 2025-02-13 | |
| abcr | AB344758-500 mg |
2-(6-Nitro-1H-indazol-1-yl)-1-ethanol, 90%; . |
27414-25-1 | 90% | 500 mg |
€678.60 | 2023-07-19 | |
| abcr | AB344758-1 g |
2-(6-Nitro-1H-indazol-1-yl)-1-ethanol, 90%; . |
27414-25-1 | 90% | 1 g |
€1,312.80 | 2023-07-19 | |
| Key Organics Ltd | FA-0819-1MG |
2-(6-nitro-1H-indazol-1-yl)-1-ethanol |
27414-25-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0819-5MG |
2-(6-nitro-1H-indazol-1-yl)-1-ethanol |
27414-25-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0819-10MG |
2-(6-nitro-1H-indazol-1-yl)-1-ethanol |
27414-25-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0819-0.5G |
2-(6-nitro-1H-indazol-1-yl)-1-ethanol |
27414-25-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0819-1G |
2-(6-nitro-1H-indazol-1-yl)-1-ethanol |
27414-25-1 | >90% | 1g |
£770.00 | 2025-02-09 |
1H-Indazole-1-ethanol,6-nitro- Suppliers
1H-Indazole-1-ethanol,6-nitro- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1H-Indazole-1-ethanol,6-nitro-
1H-Indazole-1-ethanol,6-nitro- (CAS No. 27414-25-1): Properties, Applications, and Market Insights
1H-Indazole-1-ethanol,6-nitro- (CAS No. 27414-25-1) is a specialized organic compound belonging to the indazole family. This nitro-substituted derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. With the molecular formula C9H9N3O3, this compound exhibits a molecular weight of 207.19 g/mol, making it a valuable intermediate in synthetic chemistry.
The 6-nitro-1H-indazole core structure of this compound provides a versatile platform for further chemical modifications. Researchers have explored its potential as a building block for heterocyclic compounds, particularly in the development of novel pharmaceutical agents. The presence of both nitro group and hydroxyethyl functionality at the 1-position offers multiple sites for chemical transformations, enabling the creation of diverse molecular architectures.
Recent studies have highlighted the importance of 1H-Indazole-1-ethanol,6-nitro- in medicinal chemistry, particularly in the design of kinase inhibitors and enzyme modulators. The compound's ability to interact with biological targets has made it a subject of interest in drug discovery programs targeting various diseases. Its structural similarity to naturally occurring bioactive molecules enhances its potential for therapeutic applications.
In the field of material science, 27414-25-1 has shown promise as a precursor for advanced functional materials. The electron-withdrawing nature of the nitro group combined with the indazole ring system contributes to interesting electronic properties, making it suitable for applications in organic electronics and photovoltaic materials. Researchers are investigating its potential in developing new classes of organic semiconductors.
The synthesis of 1H-Indazole-1-ethanol,6-nitro- typically involves multi-step organic reactions starting from commercially available indazole derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, aligning with the growing demand for green chemistry practices. Recent advancements in catalytic methods have significantly enhanced the efficiency of its production.
Analytical characterization of CAS 27414-25-1 employs various techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The crystalline nature of the compound facilitates its purification and handling in laboratory settings.
Market trends indicate growing demand for 6-nitro indazole derivatives in the pharmaceutical sector, particularly for drug discovery and medicinal chemistry applications. The global market for specialized heterocyclic compounds like 1H-Indazole-1-ethanol,6-nitro- is expected to expand significantly in coming years, driven by increased R&D investment in life sciences and materials development.
Storage and handling of 27414-25-1 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain stability. Proper chemical safety protocols should always be followed when working with this material, including the use of appropriate personal protective equipment.
Recent innovations in computational chemistry have enabled more efficient exploration of 1H-Indazole-1-ethanol,6-nitro- derivatives. Molecular modeling and AI-assisted drug design are accelerating the discovery of new applications for this compound family, particularly in addressing current challenges in precision medicine and targeted therapies.
The environmental impact of nitro-substituted indazoles like CAS No. 27414-25-1 is an area of active research. Scientists are developing more sustainable synthetic routes and evaluating biodegradation pathways to ensure these compounds can be produced and used responsibly. This aligns with broader industry trends toward eco-friendly chemistry and green manufacturing practices.
Quality control standards for 1H-Indazole-1-ethanol,6-nitro- continue to evolve, with regulatory bodies establishing more rigorous specifications for purity and impurity profiles. These developments reflect the compound's growing importance in high-value applications and the need to ensure consistency across research and production batches.
Future research directions for 27414-25-1 include exploring its potential in catalysis, material science, and biological applications. The compound's versatility makes it a promising candidate for addressing emerging scientific challenges, from developing new therapeutic agents to creating advanced functional materials with tailored properties.
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